4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol

Catalog No.
S13074288
CAS No.
641990-93-4
M.F
C24H27NO3
M. Wt
377.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)b...

CAS Number

641990-93-4

Product Name

4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol

IUPAC Name

4-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxybutan-1-ol

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C24H27NO3/c1-27-23-16-14-22(15-17-23)24(20-10-4-2-5-11-20,21-12-6-3-7-13-21)25-28-19-9-8-18-26/h2-7,10-17,25-26H,8-9,18-19H2,1H3

InChI Key

STHFTWXPYMDSOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NOCCCCO

The compound 4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol is a complex organic molecule characterized by its unique structure, which includes a butanol backbone, an amino group, and a methoxyphenyl moiety. This compound is notable for its potential applications in medicinal chemistry due to its ability to interact with biological systems. The presence of the diphenylmethyl group suggests that it may exhibit significant lipophilicity, which could influence its pharmacokinetic properties.

The chemical reactivity of 4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol can be explored through various reactions:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for modifications of the compound to enhance its biological activity or solubility.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may alter the compound's pharmacological profile.
  • Oxidation and Reduction: The presence of the alcohol functional group allows for oxidation to form ketones or aldehydes, while reduction could convert carbonyl groups back to alcohols.

These reactions are essential for synthesizing derivatives that may possess improved therapeutic effects.

Research into the biological activity of 4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol indicates potential interactions with various biological targets. Compounds with similar structures often exhibit:

  • Antioxidant Properties: The methoxy group may contribute to radical scavenging activities.
  • Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial and fungal strains.
  • Neuroprotective Effects: Due to its ability to cross the blood-brain barrier, this compound might have implications in treating neurodegenerative diseases.

Further studies are needed to elucidate the specific mechanisms and efficacy of this compound in biological systems.

The synthesis of 4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol typically involves several key steps:

  • Formation of the Butanol Backbone: Initial synthesis may begin with the preparation of a butanol derivative through standard alkylation reactions.
  • Introduction of the Amino Group: An amine can be introduced via nucleophilic substitution on a suitable electrophile.
  • Coupling Reaction: The diphenylmethyl and methoxyphenyl groups can be attached through coupling reactions, possibly utilizing palladium-catalyzed methodologies.
  • Final Functionalization: The hydroxyl group can be introduced or modified at the final stage to yield the desired product.

These methods highlight the importance of synthetic pathways in developing complex organic molecules for pharmaceutical applications.

The potential applications of 4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol include:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases, particularly those involving oxidative stress and inflammation.
  • Biochemical Research: Utilized as a tool for studying enzyme interactions or receptor binding due to its structural features.
  • Cosmetic Formulations: Its antioxidant properties may make it suitable for inclusion in skincare products aimed at reducing oxidative damage.

Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological potential. Key areas of investigation include:

  • Receptor Binding Studies: Evaluating how well the compound binds to specific receptors, which could indicate its efficacy as a therapeutic agent.
  • Enzyme Inhibition Assays: Determining whether the compound can inhibit enzymes linked to disease processes, such as those involved in inflammation or cancer progression.
  • Cellular Uptake Studies: Investigating how effectively cells absorb this compound, which is critical for assessing its bioavailability and therapeutic index.

Several compounds share structural similarities with 4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol, each possessing unique properties. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-(Dimethylamino)-3-methylbutan-1-olDimethylamino groupStimulant effects
DiphenhydramineDiphenylmethylamine structureAntihistamine
4-MethoxydiphenhydramineMethoxy-substituted diphenhydramineAntihistamine with sedative properties
2-(4-Methoxyphenyl)-2-methylpropan-1-olSimilar methoxy and alcohol groupsPotential analgesic effects

These compounds illustrate the diversity within this chemical class and highlight how modifications can lead to varied biological activities.

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

377.19909372 g/mol

Monoisotopic Mass

377.19909372 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

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